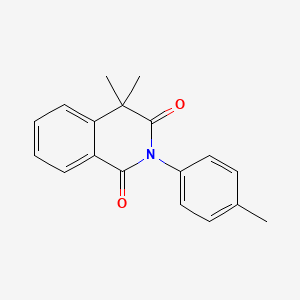![molecular formula C15H20ClN3O3 B10815038 2-[(2R)-2-amino-3-(1H-indol-3-yl)propanamido]-2-methylpropanoic acid hydrochloride](/img/structure/B10815038.png)
2-[(2R)-2-amino-3-(1H-indol-3-yl)propanamido]-2-methylpropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R)-2-amino-3-(1H-indol-3-yl)propanamido]-2-methylpropanoic acid hydrochloride is a complex organic compound that features an indole ring, an amino group, and a carboxylic acid group. This compound is a derivative of tryptophan, an essential amino acid, and is often used in scientific research due to its biological activity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tryptophan as the starting material.
Chemical Reactions: The amino group on tryptophan is protected, and the carboxylic acid group is activated. The protected amino group is then reacted with 2-methylpropanoic acid under specific conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The compound can undergo substitution reactions at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acid derivatives.
Reduction Products: Secondary amines.
Substitution Products: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for neurological and psychiatric disorders. Industry: It is used in the production of various pharmaceuticals and biologically active compounds.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The indole ring is known to bind to various receptors in the central nervous system, influencing neurotransmitter activity. The amino group can interact with enzymes, modulating their activity.
Comparison with Similar Compounds
Tryptophan: The parent compound from which this derivative is made.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone derived from tryptophan.
Uniqueness: Unlike tryptophan, this compound has additional functional groups that enhance its reactivity and potential biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C15H20ClN3O3 |
|---|---|
Molecular Weight |
325.79 g/mol |
IUPAC Name |
2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C15H19N3O3.ClH/c1-15(2,14(20)21)18-13(19)11(16)7-9-8-17-12-6-4-3-5-10(9)12;/h3-6,8,11,17H,7,16H2,1-2H3,(H,18,19)(H,20,21);1H/t11-;/m1./s1 |
InChI Key |
VAXRFVLOUWHIED-RFVHGSKJSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N.Cl |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B10814956.png)
![2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B10814963.png)
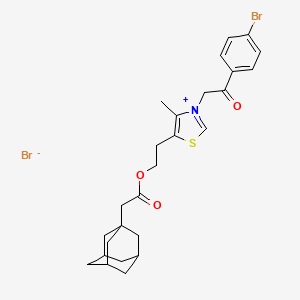
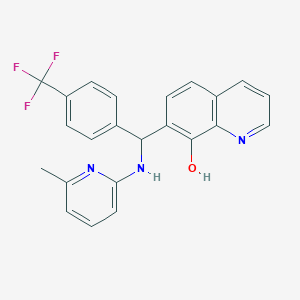
![2-(4-Bromophenyl)-1-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-1h-benzo[d]imidazol-3-ium chloride](/img/structure/B10814979.png)

![2-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide](/img/structure/B10815001.png)
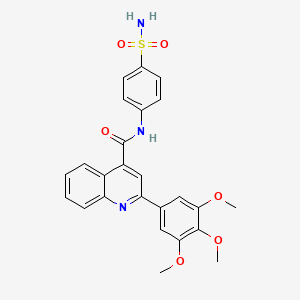
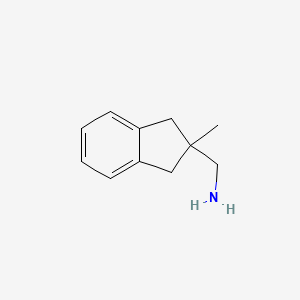
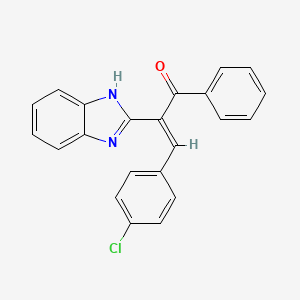

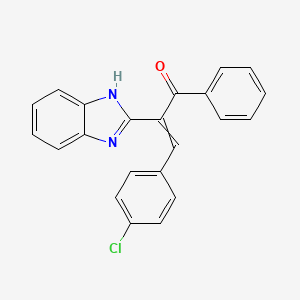
![3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B10815061.png)
